(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid
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Overview
Description
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid is an organic compound that features a boronic acid functional group attached to an anthracene core, which is further substituted with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated anthracene compound in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of hydroborates or boranes
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Use of electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products
Oxidation: Phenolic or quinone derivatives
Reduction: Hydroborate or borane derivatives
Substitution: Halogenated or nitro-substituted anthracene derivatives
Scientific Research Applications
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid has several scientific research applications, including:
Organic Electronics: Used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)
Materials Science: Employed in the development of novel materials with unique photophysical properties
Chemistry: Utilized as a building block in the synthesis of complex organic molecules
Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging
Mechanism of Action
The mechanism by which (10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid exerts its effects is largely dependent on its application. In organic electronics, the compound’s photophysical properties, such as fluorescence and charge transport, play a crucial role. The boronic acid group can also participate in reversible covalent bonding with diols, which is useful in sensor applications.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: A well-known compound used in OLEDs and TTA-UC systems
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Another anthracene derivative with unique photophysical properties
Uniqueness
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts additional reactivity and functionality compared to other anthracene derivatives. This makes it a versatile building block for various applications in materials science and organic synthesis.
Properties
Molecular Formula |
C26H19BO2 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
[10-(3-phenylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C26H19BO2/c28-27(29)26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17,28-29H |
InChI Key |
UKDBUZJPKSZSTR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
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